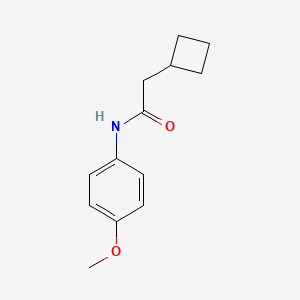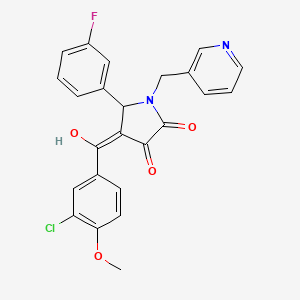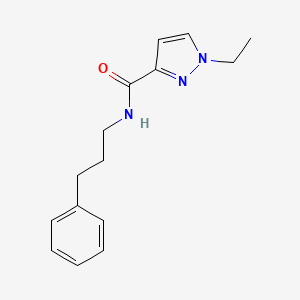![molecular formula C16H18N2O5 B5372180 7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5372180.png)
7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one, also known as BODIPY, is a fluorescent dye that has gained significant attention in the scientific community due to its unique properties. BODIPY has been used extensively in various fields, including biotechnology, biochemistry, and medical research. Its versatility and ease of use make it an ideal tool for various applications.
作用機序
7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one is a fluorescent dye that emits light when excited by a specific wavelength of light. The mechanism of action of this compound involves the absorption of light, followed by the transfer of energy to an excited state. The excited state then emits light at a longer wavelength, resulting in fluorescence.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is well-tolerated by cells and organisms. It has been used in various studies to investigate the biochemical and physiological effects of various compounds and biological processes. This compound has been used to study the effects of oxidative stress on cells, as well as the effects of various drugs on cellular metabolism and signaling pathways.
実験室実験の利点と制限
7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one has several advantages for use in laboratory experiments. It is a highly sensitive and specific fluorescent probe that can detect very low concentrations of biological molecules. It is also relatively easy to use and can be incorporated into various experimental protocols. However, there are some limitations to the use of this compound. It can be affected by various environmental factors, such as pH, temperature, and solvent polarity. In addition, its fluorescence properties can be affected by the presence of other fluorescent compounds in the sample.
将来の方向性
There are several future directions for the use of 7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one in scientific research. One area of interest is the development of new this compound derivatives with improved properties, such as increased sensitivity and specificity. Another area of interest is the use of this compound in the development of new imaging techniques, such as super-resolution microscopy. Finally, this compound has potential applications in the development of new diagnostic and therapeutic agents for various diseases, including cancer and infectious diseases.
Conclusion:
In conclusion, this compound is a versatile and useful tool for scientific research. Its unique fluorescence properties make it an ideal probe for the detection of various biological molecules and processes. This compound has been used extensively in various fields, including biotechnology, biochemistry, and medical research. Its advantages and limitations make it an essential tool for laboratory experiments, and its potential for future applications makes it an exciting area of research.
合成法
7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one can be synthesized using various methods, including the condensation of 2,4-dimethoxybenzaldehyde and 2-aminophenol, followed by the reaction with 1,3-benzodioxole-5-carboxylic acid. The resulting product is then treated with acetic anhydride and triethylamine to obtain this compound. Another method involves the reaction of 2,4-dimethoxybenzaldehyde, 2-aminophenol, and 1,3-benzodioxole-5-carboxylic acid in the presence of sulfuric acid and acetic anhydride.
科学的研究の応用
7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one has been widely used in scientific research due to its unique fluorescence properties. It has been used as a fluorescent probe to detect various biological molecules, such as proteins, nucleic acids, and lipids. This compound has also been used in imaging studies to visualize cellular structures and processes, such as cell division and apoptosis. In addition, this compound has been used in drug discovery and development to screen for potential drug candidates.
特性
IUPAC Name |
9-[2-(1,3-benzodioxol-5-yl)acetyl]-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c19-14(7-11-2-3-12-13(6-11)22-10-21-12)18-5-1-4-16(9-18)8-17-15(20)23-16/h2-3,6H,1,4-5,7-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWCGPORAHYWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC(=O)O2)CN(C1)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2,5-dimethoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5372101.png)
![3-[(4-phenyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5372117.png)
![3-(3-methoxypropyl)-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5372129.png)
![N-(2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5372131.png)
![2-(3-chlorophenyl)-5-methyl-4-[4-(4-morpholinyl)-3-nitrobenzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5372149.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrazinecarboxamide](/img/structure/B5372161.png)

![(3aR*,7aS*)-2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5372167.png)
![2-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5372174.png)

![ethyl 4-[(3,4-dichlorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5372195.png)

